molecular formula C9H14N4O3S B8496121 2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide

2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide

Cat. No.: B8496121
M. Wt: 258.30 g/mol
InChI Key: SLFQCKZCGGNXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an isopropylamino group, a methylsulfonyl group, and a carboxamide group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution using isopropylamine.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added through sulfonation reactions using reagents like methylsulfonyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Isopropylamine, methylsulfonyl chloride, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide
  • 4-(Isopropylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • 4-(Isopropylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

Uniqueness

2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylamino, methylsulfonyl, and carboxamide groups allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H14N4O3S

Molecular Weight

258.30 g/mol

IUPAC Name

2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide

InChI

InChI=1S/C9H14N4O3S/c1-5(2)12-8-6(7(10)14)4-11-9(13-8)17(3,15)16/h4-5H,1-3H3,(H2,10,14)(H,11,12,13)

InChI Key

SLFQCKZCGGNXSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC=C1C(=O)N)S(=O)(=O)C

Origin of Product

United States

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